molecular formula C10H9BrO3 B136224 3-Bromo-4-methoxycinnamic acid CAS No. 151539-49-0

3-Bromo-4-methoxycinnamic acid

Cat. No. B136224
M. Wt: 257.08 g/mol
InChI Key: VTHCKJFXUYPZAO-HWKANZROSA-N
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Description

3-Bromo-4-methoxycinnamic acid is a compound that belongs to the family of cinnamic acids, which are known for their role in plant metabolism and potential health benefits in humans. While the provided papers do not directly discuss 3-Bromo-4-methoxycinnamic acid, they do provide insights into related compounds that share structural similarities, such as methoxy groups and bromine substituents on the aromatic ring. These related compounds have been studied for their chemical properties, synthesis, and potential health benefits after consumption .

Synthesis Analysis

The synthesis of related compounds, such as 2-(3-Bromo-4-methoxyphenyl)acetic acid, involves regioselective bromination, indicating that similar methods could potentially be applied to synthesize 3-Bromo-4-methoxycinnamic acid. The regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid yielded an 84% yield, suggesting that the synthesis of brominated methoxycinnamic acids can be efficient and yield high-purity products .

Molecular Structure Analysis

The molecular structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid, a related compound, shows that the methoxy group is almost coplanar with the phenyl ring, and the acetic acid substituent is significantly tilted relative to the ring. This indicates that in 3-Bromo-4-methoxycinnamic acid, similar structural features may be present, with the bromine atom likely exerting an electron-withdrawing effect .

Chemical Reactions Analysis

The chemical reactivity of related compounds, such as 4-bromo-3-(methoxymethoxy) benzoic acid, has been studied using density functional theory (DFT). Reactivity descriptors such as ionization energy, hardness, and electrophilicity were determined, which could provide insights into the reactivity of 3-Bromo-4-methoxycinnamic acid. The influence of solvents on reactivity parameters was also considered, suggesting that the environment could significantly affect the chemical behavior of brominated methoxycinnamic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored through various analyses. For instance, vibrational analysis and chemical reactivity descriptors of 4-bromo-3-(methoxymethoxy) benzoic acid were determined using DFT, which could be analogous to the properties of 3-Bromo-4-methoxycinnamic acid. Parameters such as molecular electrostatic potential surface, HOMO-LUMO band gap, dipole moment, polarizability, and hyperpolarizability were computed to understand the properties better, including non-linear optical properties .

Safety And Hazards

3-Bromo-4-methoxycinnamic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest .

properties

IUPAC Name

(E)-3-(3-bromo-4-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHCKJFXUYPZAO-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-methoxycinnamic acid

Synthesis routes and methods

Procedure details

3-Bromo-4-methoxybenzaldehyde (50 g, 232 mmol), malonic acid (36.3 g, 348 mmol) and 250 ml of anhydrous pyridine are introduced into a 500 ml round-bottomed flask. Piperidine (11.4 ml, 116 mmol) is added and the medium is brought to reflux for 3 h. The pyridine is removed under vacuum and the medium is run on to 500 ml of a 1M aqueous hydrochloric acid solution. The solid is filtered off, washed with water and dried over P2O5.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
36.3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
11.4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
RB Tomoiagă, SD Tork, A Filip, LC Nagy… - Applied Microbiology and …, 2023 - Springer
… Molecular docking results of 3,4-dimethoxycinnamic acid 2a (purple) and 3-bromo-4-methoxycinnamic acid 2b (indigo) into the active site of the engineered L134A/I460 PcPAL (a) and …
Number of citations: 2 link.springer.com
MM Cadelis, J Kim, F Rouvier, ES Gill, K Fraser… - Biomolecules, 2023 - mdpi.com
… Using general procedure B, reaction of 3-bromo-4-methoxycinnamic acid (7) (50 mg, 0.194 mmol), EDC·HCl (42 mg, 0.219 mmol), DMAP (48 mg, 0.39 mmol) and di-tert-butyl butane 1,4…
Number of citations: 9 www.mdpi.com
M Reimer - Journal of the American Chemical Society, 1926 - ACS Publications
… -3-bromo-4-methoxycinnamic acid by preparing it from 3-bromo-4-methoxycinnamic acid … 3-bromo-4-methoxycinnamic acid dibromide in methyl alcohol and hydrochloric acid. …
Number of citations: 16 pubs.acs.org
TA Khan, IS Al Nasr, WS Koko, J Ma, S Eckert… - …, 2023 - Wiley Online Library
… Analogously to the synthesis of 3a, compound 6b was obtained from 3bromo-4-methoxycinnamic acid (128 mg, 0.5 mmol), oxalyl chloride (218 µL, 2.5 mmol), 2-pyrrolidone (46 µL, 0.6 …

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